3-Phenoxathiincarboxylic acid 3-Phenoxathiincarboxylic acid
Brand Name: Vulcanchem
CAS No.: 400016-22-0
VCID: VC19071749
InChI: InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C13H8O3S
Molecular Weight: 244.27 g/mol

3-Phenoxathiincarboxylic acid

CAS No.: 400016-22-0

Cat. No.: VC19071749

Molecular Formula: C13H8O3S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxathiincarboxylic acid - 400016-22-0

Specification

CAS No. 400016-22-0
Molecular Formula C13H8O3S
Molecular Weight 244.27 g/mol
IUPAC Name phenoxathiine-3-carboxylic acid
Standard InChI InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15)
Standard InChI Key WVNRXIRTYJJDOE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O

Introduction

Synthesis and Manufacturing Methods

Two primary synthetic routes to 3-phenoxathiincarboxylic acid have been reported, differing in starting materials and reaction mechanisms.

Metalation-Carbonation Route

This method involves the direct functionalization of phenoxathiin 10-oxide:

  • Metalation: Phenoxathiin 10-oxide is treated with n-butyllithium in ether at -20°C, forming a lithiated intermediate.

  • Carbonation: Introduction of carbon dioxide yields the carboxylic acid derivative.

Reaction Conditions:

  • Temperature: -20°C during metalation, gradual warming to room temperature.

  • Yield: ~22% (5.4 g from 21.6 g starting material).

  • Product Characteristics: White solid, m.p. 221–222°C .

Condensation-Reduction Route

A multi-step approach starting from 2,2'-dihydroxydiphenyl disulfide:

  • Condensation: Reacted with 4-chloro-3,5-dinitrobenzoic acid to form 1-nitro-3-phenoxathiincarboxylic acid (m.p. 260–262°C).

  • Reduction: Hydrazine and Raney nickel reduce the nitro group to an amine.

  • Diazotization: Treatment with hypophosphorous acid yields the final carboxylic acid.

Reaction Conditions:

Table 1: Comparative Synthesis Data

MethodStarting MaterialKey StepYieldm.p. (°C)
Metalation-CarbonationPhenoxathiin 10-oxideCO₂ addition22%221–222
Condensation-Reduction2,2'-Dihydroxydiphenyl disulfideNitro reduction24%223–224

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: 221–224°C (varies by synthesis route) .

  • Spectroscopy:

    • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), and 650 cm⁻¹ (C-S) .

    • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm; carboxylic proton at δ 12.3 ppm (broad) .

Solubility and Reactivity

  • Solubility: Insoluble in water; moderately soluble in polar organic solvents (e.g., methanol, DMSO).

  • Acidity: pKa ~3.2 (carboxylic proton), comparable to benzoic acid derivatives .

  • Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur center .

Derivative Formation and Functionalization

Sulfone Derivatives

Oxidation of 3-phenoxathiincarboxylic acid with hydrogen peroxide produces the corresponding sulfone:

  • Conditions: 30% H₂O₂ in glacial acetic acid, 60% yield.

  • Properties: m.p. 228–229°C; enhanced thermal stability due to sulfone group .

Esterification

Reaction with diazomethane yields methyl esters:

  • Methyl 3-Phenoxathiincarboxylate: Boiling point 183–187°C at 1 mmHg; hydrazide derivative (m.p. 127–128°C) .

Table 2: Key Derivatives

DerivativeSynthesis Methodm.p./b.p.Application
SulfoneH₂O₂ oxidation228–229°CHigh-performance polymers
Methyl esterDiazomethane treatment183–187°C (1 mmHg)Intermediate for hydrazides

Analytical and Industrial Applications

Materials Science

The sulfone derivative’s high thermal stability (m.p. 228°C) positions it as a candidate for heat-resistant polymers or coordination polymers with transition metals .

Challenges and Future Directions

  • Synthetic Efficiency: Current routes suffer from moderate yields (22–24%); catalytic methods could enhance scalability.

  • Application Exploration: Limited data exist on biological activity or material performance; computational modeling could predict reactivity.

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